molecular formula C10H11F2NO B3040621 1-(3,4-difluorophenyl)ethan-1-one O1-ethyloxime CAS No. 219930-98-0

1-(3,4-difluorophenyl)ethan-1-one O1-ethyloxime

Cat. No.: B3040621
CAS No.: 219930-98-0
M. Wt: 199.2 g/mol
InChI Key: RSRSXQRNRHQKNV-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Difluorophenyl)ethan-1-one O1-ethyloxime is a chemical compound with the molecular formula C10H11F2NO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorophenyl)ethan-1-one O1-ethyloxime typically involves the reaction of 1-(3,4-difluorophenyl)ethan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an ethanol solvent under reflux conditions to form the oxime derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)ethan-1-one O1-ethyloxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(3,4-Difluorophenyl)ethan-1-one O1-ethyloxime has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)ethan-1-one O1-ethyloxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The aromatic ring may also participate in π-π interactions with other aromatic systems, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Difluorophenyl)ethan-1-one: The parent ketone compound without the oxime group.

    1-(3,4-Difluorophenyl)ethanol: A related alcohol derivative.

    1-(2,4-Difluorophenyl)ethan-1-one: A positional isomer with different fluorine substitution.

Uniqueness

1-(3,4-Difluorophenyl)ethan-1-one O1-ethyloxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity compared to its parent ketone and other similar compounds. The specific substitution pattern on the aromatic ring also contributes to its unique properties and applications.

Properties

IUPAC Name

(E)-1-(3,4-difluorophenyl)-N-ethoxyethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c1-3-14-13-7(2)8-4-5-9(11)10(12)6-8/h4-6H,3H2,1-2H3/b13-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRSXQRNRHQKNV-NTUHNPAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C(C)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C(\C)/C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-difluorophenyl)ethan-1-one O1-ethyloxime
Reactant of Route 2
Reactant of Route 2
1-(3,4-difluorophenyl)ethan-1-one O1-ethyloxime
Reactant of Route 3
Reactant of Route 3
1-(3,4-difluorophenyl)ethan-1-one O1-ethyloxime
Reactant of Route 4
Reactant of Route 4
1-(3,4-difluorophenyl)ethan-1-one O1-ethyloxime
Reactant of Route 5
1-(3,4-difluorophenyl)ethan-1-one O1-ethyloxime
Reactant of Route 6
1-(3,4-difluorophenyl)ethan-1-one O1-ethyloxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.